Researchers targeting the natriuretic peptide clearance receptor (NPR-C) often face cGMP off-target activation and peptide instability. Atriopeptin Analog I solves this:
Atriopeptin Analog I (CAS: 117038-68-3) is a synthetic, linear, truncated derivative of Atrial Natriuretic Peptide (ANP), specifically designated as des-Cys105,Cys121-ANP-(104-126) [1]. Unlike wild-type ANP and its biologically active fragments (e.g., Atriopeptin I, II, or III), which possess a highly conserved 17-amino acid disulfide ring essential for guanylate cyclase activation, Analog I is engineered without these critical cysteine residues [1]. This structural modification fundamentally alters its receptor binding profile, transforming it from a broad-spectrum natriuretic agonist into a highly selective ligand for the natriuretic peptide clearance receptor (NPR-C) [1]. For procurement teams, assay developers, and pharmacologists, this compound provides an essential negative control for NPR-A/B signaling and a targeted probe for NPR-C mapping, while its linear structure eliminates the manufacturing and storage complications associated with disulfide bond instability [1].
Substituting Atriopeptin Analog I with wild-type ANP (e.g., ANP 103-126) or other cyclic atriopeptins fundamentally compromises assay specificity and reagent stability [1]. Wild-type ANP binds indiscriminately to both the signaling receptors (NPR-A and NPR-B) and the clearance receptor (NPR-C), triggering intracellular cGMP production that confounds the isolation of NPR-C-specific pathways[1]. Furthermore, standard cyclic ANP derivatives are susceptible to disulfide scrambling, dimerization, and oxidative degradation during prolonged storage or complex formulation processes. Procuring the linear Analog I ensures absolute non-activation of guanylate cyclase and guarantees a highly stable, reproducible peptide precursor that does not require specialized handling to maintain cyclic integrity [1].
In competitive binding assays utilizing rabbit lung membranes, wild-type ANP-(103-126) binds to 100% of available ANP binding sites, encompassing both signaling and clearance receptors[1]. In stark contrast, Atriopeptin Analog I selectively displaces radiolabeled ANP from exactly 73% of the sites—corresponding exclusively to the non-guanylate cyclase-coupled NPR-C receptors—while showing 0% binding to the remaining 27% of NPR-A/B signaling receptors[1].
| Evidence Dimension | Receptor Population Binding Coverage |
| Target Compound Data | 73% (Selective for NPR-C only) |
| Comparator Or Baseline | Wild-type ANP-(103-126): 100% (Binds both NPR-A/B and NPR-C) |
| Quantified Difference | Complete ablation of binding to the 27% guanylate cyclase-coupled receptor population. |
| Conditions | Competitive displacement of 125I-ANP-(103-126) in rabbit lung membranes. |
Procuring this analog allows researchers to completely isolate NPR-C clearance mechanisms without triggering confounding cGMP signaling pathways.
Despite the removal of the critical disulfide bridge, Atriopeptin Analog I maintains near-native binding affinity for the NPR-C clearance receptor [1]. Quantitative analysis demonstrates that Analog I achieves an IC50 of 0.31 ± 0.09 nM for the non-coupled receptor sites, which is statistically comparable to the 0.26 ± 0.07 nM IC50 exhibited by the fully cyclic wild-type ANP-(103-126) [1].
| Evidence Dimension | Binding Affinity (IC50) for NPR-C |
| Target Compound Data | 0.31 ± 0.09 nM |
| Comparator Or Baseline | Wild-type ANP-(103-126): 0.26 ± 0.07 nM |
| Quantified Difference | Only a marginal 0.05 nM difference in IC50, ensuring equivalent target engagement. |
| Conditions | Inhibition of radioligand binding in rabbit lung membrane preparations. |
Buyers can substitute this linear analog for wild-type ANP to map clearance receptors without sacrificing binding strength or requiring higher dosing concentrations.
Standard cyclic natriuretic peptides require precise oxidation steps during synthesis to form the 17-amino acid ring, making them prone to misfolding, intermolecular dimerization, and poor batch-to-batch reproducibility [1]. Because Atriopeptin Analog I is a truncated linear peptide (des-Cys105, Cys121), it inherently bypasses these processability bottlenecks [1]. This structural simplification eliminates the risk of disulfide scrambling in solution, resulting in a highly stable reagent suitable for complex formulations and long-term storage where cyclic analogs would typically degrade.
| Evidence Dimension | Structural Stability and Manufacturability |
| Target Compound Data | Linear sequence (0 disulfide bonds); immune to disulfide scrambling. |
| Comparator Or Baseline | Standard Atriopeptins (e.g., Atriopeptin I/II): 1 essential disulfide bond; susceptible to dimerization and oxidation. |
| Quantified Difference | 100% elimination of disulfide-related misfolding and aggregation risks. |
| Conditions | Standard solid-phase peptide synthesis and aqueous formulation storage. |
Selecting a linear analog dramatically improves procurement yield, batch consistency, and shelf-life for assay kit manufacturing.
Because it binds exclusively to the clearance receptor with high affinity (IC50 = 0.31 nM) while ignoring NPR-A/B, Atriopeptin Analog I is the premier reagent for mapping NPR-C distribution in vascular and renal tissues without inducing cGMP-mediated physiological responses[1].
In high-throughput screening or pharmacological profiling of novel natriuretic agonists, this compound serves as a critical negative control [1]. Its inability to activate guanylate cyclase ensures that any cGMP production observed in test cohorts is definitively linked to NPR-A/B engagement rather than non-specific binding [1].
The linear nature of Analog I eliminates the risk of disulfide scrambling and dimerization that plagues cyclic ANP derivatives [1]. This makes it an ideal, highly stable reference standard for calibrating analytical instruments (e.g., HPLC, mass spectrometry) in pharmacokinetic studies of natriuretic peptide clearance [1].